2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester
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Overview
Description
2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a nitro group, and a methylaminomethyl group attached to a phenyl ring, with pinacol ester as the protecting group for the boronic acid. Boronic esters are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate:
Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester, which serves as a protecting group for the boronic acid. This step is crucial for stabilizing the boronic acid and preventing unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The pinacol ester can be hydrolyzed to regenerate the boronic acid.
Common Reagents and Conditions
Oxidation: Common reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3), are typically employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the pinacol ester.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Cross-Coupling: Formation of biaryl compounds.
Hydrolysis: Regeneration of the boronic acid.
Scientific Research Applications
2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for potential therapeutic applications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT) agents.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester: Lacks the nitro group, making it less versatile in certain reactions.
N-Methylpyrrole-2-boronic acid pinacol ester: Contains a pyrrole ring instead of a phenyl ring, leading to different reactivity and applications.
Phenylboronic acid, pinacol ester: Lacks the methylaminomethyl and nitro groups, making it less functionalized.
Uniqueness
2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is unique due to the presence of both the nitro group and the methylaminomethyl group, which provide additional functionalization and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-methyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)12-8-11(17(18)19)7-6-10(12)9-16-5/h6-8,16H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKVATDWUMOWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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